molecular formula C11H18N2 B1369513 1-Benzyl-1-butylhydrazine

1-Benzyl-1-butylhydrazine

Cat. No.: B1369513
M. Wt: 178.27 g/mol
InChI Key: OEXAUCHTSVKKAO-UHFFFAOYSA-N
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Description

1-Benzyl-1-butylhydrazine is a hydrazine derivative where one nitrogen atom is substituted with a benzyl group (C₆H₅CH₂) and the other with a butyl group (C₄H₉). The compound’s lipophilicity and steric profile are influenced by the butyl chain, which may enhance solubility in non-polar solvents compared to aromatic substituents. Potential applications include intermediates in pharmaceutical synthesis or ligands for coordination chemistry, though further research is needed.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-benzyl-1-butylhydrazine

InChI

InChI=1S/C11H18N2/c1-2-3-9-13(12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10,12H2,1H3

InChI Key

OEXAUCHTSVKKAO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Alkyl vs. Aryl Substituents
  • (E)-1-(4-Chlorobenzylidene)-2-phenyl-hydrazine : Halogenation (e.g., Cl) increases polarity and electronic effects, altering reactivity in substitution reactions .
Heterocyclic Modifications
  • Benzimidazole-hydrazide hybrids (e.g., compounds 6a-l in ): Incorporation of a benzimidazole ring enhances planar rigidity and hydrogen-bonding capacity, improving binding to biological targets like enzymes .

Structural and Spectral Data Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Features (NMR)
1-Benzyl-1-butylhydrazine Hydrazine Benzyl, butyl ~192.3 δ 7.3–7.1 (benzyl Ar-H), δ 0.9 (butyl CH₃) (inferred)
1-Benzyl-1-phenylhydrazine Hydrazine Benzyl, phenyl 218.7 (HCl salt: 255.2) δ 7.5–7.2 (phenyl Ar-H)
Benzimidazole-hydrazides Benzimidazole + hydrazide Halogenated benzylidene 350–450 δ 8.1–7.4 (benzimidazole Ar-H)
Dibenzyl hydrazine derivatives Hydrazine + esters Benzyl, butoxyimino 523.6 δ 5.8–5.1 (ester CH₂), δ 2.3 (CH₃)

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